![molecular formula C15H13N3O4S B2556449 7-Amino-2-(4-méthoxyphényl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate de méthyle CAS No. 338395-94-1](/img/structure/B2556449.png)
7-Amino-2-(4-méthoxyphényl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate is a useful research compound. Its molecular formula is C15H13N3O4S and its molecular weight is 331.35. The purity is usually 95%.
BenchChem offers high-quality Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antivirale
Les dérivés d'indole, y compris notre composé d'intérêt, ont démontré un potentiel antiviral. Plus précisément, le 7-Amino-2-(4-méthoxyphényl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate de méthyle a été étudié pour ses effets inhibiteurs contre le virus de la grippe A. Dans une étude, il a présenté une valeur IC50 de 7,53 μmol/L et un indice de sélectivité (SI) élevé de 17,1 contre le virus CoxB3 .
Autres Activités Pharmacologiques
Au-delà des domaines mentionnés, les dérivés d'indole ont été associés à des activités anti-inflammatoires, anti-VIH et anticholinestérasiques. Bien que nous manquions de données directes pour notre composé, sa partie indole suggère un potentiel pharmacologique plus large .
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with multiple receptors, suggesting a potential for broad-spectrum biological activities .
Mode of Action
Related compounds have been shown to bind with high affinity to multiple receptors, which could lead to a variety of biological responses .
Biochemical Pathways
Similar compounds have been associated with a variety of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Related compounds have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
The compound Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate could potentially interact with various enzymes and proteins due to its complex structure. The presence of an amino group and a carboxylate group suggests it could participate in reactions involving amine transfer or act as a ligand for metal ions in enzymes . Specific interactions would depend on the exact spatial and electronic configuration of the molecule.
Cellular Effects
The effects of Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate on cells are not known as of 2021. Based on its structure, it could potentially influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it might interact with receptors or enzymes, altering their activity and subsequently affecting downstream cellular processes .
Molecular Mechanism
The molecular mechanism of action of Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate is not known as of 2021. Its effects at the molecular level could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanisms would depend on the specific biochemical properties of the compound .
Metabolic Pathways
The compound could potentially be involved in various metabolic pathways, depending on its biochemical properties and the specific enzymes or cofactors it interacts with .
Propriétés
IUPAC Name |
methyl 7-amino-2-(4-methoxyphenyl)-3-oxothieno[3,2-c]pyridazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-21-9-5-3-8(4-6-9)18-11(19)7-10-13(17-18)12(16)14(23-10)15(20)22-2/h3-7H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRLMNCKPSSYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C3C(=N2)C(=C(S3)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
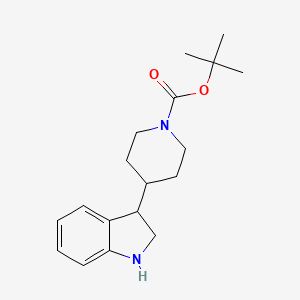
![2-CHLORO-6-FLUORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE](/img/structure/B2556367.png)
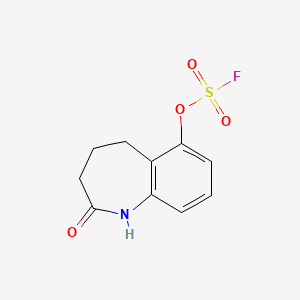
![11-oxo-N-pentyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2556370.png)
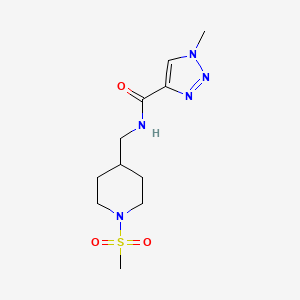
![5-Chloro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2556374.png)
![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide](/img/structure/B2556375.png)
![5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2556376.png)
![2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2556379.png)
![3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea](/img/structure/B2556380.png)
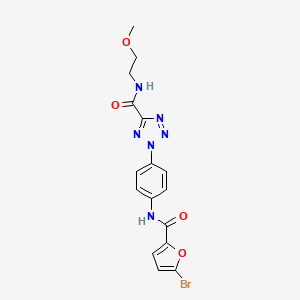
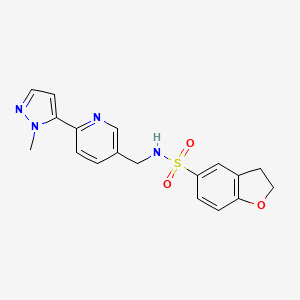
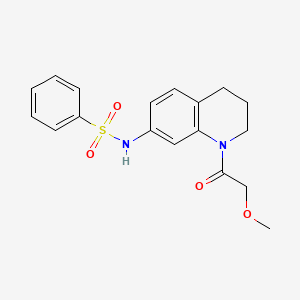
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2556389.png)
